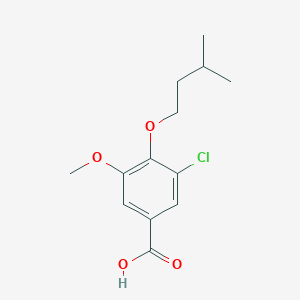

3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid

Description

3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is a benzoic acid derivative featuring a chloro group at position 3, a methoxy group at position 5, and a branched 3-methylbutoxy group at position 4. This substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRSVQBSDNJUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1Cl)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231121 | |

| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749920-21-6 | |

| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749920-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves a multi-step approach:

Step 1: Preparation of the benzoic acid core with appropriate substitution pattern.

Starting from a suitably substituted benzoic acid or benzoyl chloride derivative, the aromatic ring is functionalized to introduce the chlorine and methoxy groups selectively.Step 2: Introduction of the 3-methylbutoxy group.

This is typically achieved by nucleophilic aromatic substitution or Williamson ether synthesis, where the 3-methylbutoxy moiety is introduced via reaction of the corresponding phenol intermediate with 3-methylbutyl halide or via alkylation of a hydroxy-substituted intermediate.Step 3: Final purification and characterization.

The product is purified by crystallization or chromatography and characterized by HPLC, NMR, and other analytical methods.

Detailed Preparation Methods Based on Analogous Compounds

While direct literature on this exact compound is limited, the preparation of related chloromethyl benzoic acids provides a foundation. For example, a patented method for 3-chloromethyl benzoic acid synthesis involves:

- One-step reaction of benzoyl chloride with paraformaldehyde under Lewis acid catalysis (e.g., zinc chloride, ferric chloride) in a chlorinated solvent such as methylene dichloride or chloroform.

- Reaction conditions: temperature 20–70 °C, pressure 0.1–0.5 MPa, reaction time 5–20 hours.

- The molar ratio of Lewis acid catalyst to benzoyl chloride to paraformaldehyde is optimized around 0.2:1:1.3.

- The reaction yields high purity 3-chloromethyl benzoic acid with minimal by-products, avoiding hazardous chlorine gas and complex purification steps.

This method is advantageous due to its simplicity, safety, and environmental friendliness, and it can be adapted for substituted benzoic acids with appropriate modifications to accommodate additional substituents like methoxy and alkoxy groups.

Proposed Synthetic Route for 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid

Based on the above, a plausible synthetic route is:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-chloro-5-methoxybenzoic acid | Starting from 5-methoxybenzoic acid, selective chlorination at 3-position using N-chlorosuccinimide (NCS) or similar chlorinating agent under controlled conditions | Regioselectivity critical; mild conditions to avoid over-chlorination |

| 2 | Introduction of 4-(3-methylbutoxy) substituent | Williamson ether synthesis: React 4-hydroxy-3-chloro-5-methoxybenzoic acid intermediate with 3-methylbutyl bromide or chloride in presence of base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | Alkylation at phenolic OH to form ether linkage |

| 3 | Purification | Crystallization or chromatographic purification | Confirm purity by HPLC, NMR |

Data Table: Example Reaction Conditions and Yields (Hypothetical Based on Analogous Data)

| Step | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-methoxybenzoic acid + NCS | None | Acetic acid or chloroform | 0–25 | 2–4 | 80–90 | >95 | Selective chlorination |

| 2 | 4-hydroxy-3-chloro-5-methoxybenzoic acid + 3-methylbutyl bromide | K2CO3 | DMF or acetone | 50–70 | 12–24 | 75–85 | >90 | Williamson ether synthesis |

| 3 | Purification | - | - | - | - | - | >98 | Crystallization |

Research Findings and Considerations

Catalyst choice and solvent impact: Lewis acid catalysts such as zinc chloride or ferric chloride are effective for chloromethylation reactions, but for alkoxylation, bases like potassium carbonate are preferred. Solvent choice affects reaction rate and selectivity; chlorinated solvents favor chloromethylation, while polar aprotic solvents favor ether formation.

Reaction conditions optimization: Temperature and time must be carefully controlled to maximize yield and minimize by-products such as over-chlorinated or hydrolyzed species.

Purity and yield: High purity (>90%) and good yields (75–90%) are achievable with optimized conditions. Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and product quality.

Environmental and safety aspects: Avoiding hazardous reagents like chlorine gas and using milder chlorinating agents improves safety and environmental impact.

Scientific Research Applications

3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of chloro, methoxy, and methylbutoxy groups can influence its binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s activity and reactivity are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Branching vs. Linearity : The 3-methylbutoxy group in the target compound increases lipophilicity compared to linear alkoxy chains (e.g., propoxy), enhancing membrane permeability but reducing aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Benzyloxy groups (e.g., in 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid) enable π-π stacking with biological targets, whereas the aliphatic 3-methylbutoxy group may reduce off-target interactions .

- Halogen Effects : Bromine in 3-bromo-5-chloro-4-methoxybenzoic acid increases electrophilicity, making it more reactive in substitution reactions than the chloro-substituted target compound .

Biological Activity

3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid, with the CAS number 749920-21-6, is a benzoic acid derivative characterized by its unique chemical structure. Its molecular formula is , and it has a molecular weight of 272.72 g/mol. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

The biological activity of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit enzyme activity or modulate receptor signaling, which can lead to significant changes in cellular processes. For instance, it has been suggested that it might interfere with microbial growth by disrupting enzyme functions or altering metabolic pathways, contributing to its antimicrobial properties .

Antimicrobial Properties

Studies have highlighted the potential antimicrobial effects of this compound. It has been investigated for its ability to combat various microbial strains, showing promise in inhibiting bacterial growth. The specific mechanisms through which it exerts these effects often involve the inhibition of critical enzymes necessary for microbial metabolism .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid has been explored for its anti-inflammatory activities. This aspect is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has been conducted using various cancer cell lines. Preliminary findings suggest that while some derivatives exhibit cytotoxicity against certain cancer types, the specific effects of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid require further investigation to ascertain its efficacy and safety profile in cancer treatment .

Data Summary

The following table summarizes key properties and findings related to 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid:

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.72 g/mol |

| CAS Number | 749920-21-6 |

| Antimicrobial Activity | Inhibits growth of various microbial strains |

| Anti-inflammatory Activity | Modulates inflammatory pathways |

| Cytotoxicity | Potentially cytotoxic against certain cancer cells |

| Mechanism of Action | Inhibits enzyme activity; alters metabolic pathways |

Case Studies and Research Findings

- Study on Protein Degradation Systems : A study demonstrated that benzoic acid derivatives, including related compounds, enhanced the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells. While specific data on 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid was not provided, similar compounds showed significant bioactivity through these mechanisms .

- Antimicrobial Efficacy : In a comparative study involving various benzoic acid derivatives, 3-chloro-5-methoxy compounds were noted for their effectiveness against specific bacterial strains, indicating potential applications in developing new antimicrobial agents .

- Anti-inflammatory Applications : Research into the anti-inflammatory properties of related compounds suggests that modifications in the benzoic acid structure can enhance therapeutic efficacy in conditions characterized by inflammation .

Q & A

Basic: What are the established synthesis routes for 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid?

Methodological Answer:

The synthesis typically involves halogenation and alkoxylation steps. A common approach includes:

Bromination/Chlorination: Substitution at the 3-position using halogenating agents (e.g., N-bromosuccinimide or Cl2/FeCl3) under mild conditions (20–50°C) to avoid over-halogenation .

Alkoxylation: Introduction of the 3-methylbutoxy group via nucleophilic substitution or Mitsunobu reaction (e.g., reacting with 3-methylbutanol and triphenylphosphine/diethyl azodicarboxylate) .

Protection/Deprotection: Use of acid-labile protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety during synthesis .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Halogenation | NBS or Cl2/FeCl3 | 20–50°C, DCM | 60–75% |

| Alkoxylation | 3-Methylbutanol, PPh3, DIAD | THF, 0°C → RT | 45–60% |

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

Post-synthesis characterization requires:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and integration ratios. For example, the methoxy group (–OCH3) typically appears as a singlet near δ 3.8 ppm, while the 3-methylbutoxy chain shows multiplet splitting between δ 1.2–1.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 302.0821 for C14H17ClO4) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., 95:5 water:acetonitrile gradient) .

Basic: What are the key solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Limited aqueous solubility due to the hydrophobic 3-methylbutoxy group. Use polar aprotic solvents (DMSO, DMF) for biological assays. Solubility in DMSO: ~50 mg/mL .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation of the ether linkage .

Advanced: How do substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing chloro and methoxy groups activate the aromatic ring for NAS at specific positions:

- Meta/para Directors : The –Cl group directs electrophiles to the 2- and 4-positions, while the –OCH3 group (strongly electron-donating) competes, creating regioselectivity challenges .

- Steric Effects : The bulky 3-methylbutoxy group at the 4-position hinders substitution at adjacent positions, favoring reactivity at the 6-position .

Case Study : Replacement of –Cl with –Br (as in ’s analog) increases leaving-group ability but reduces solubility .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., ester intermediates) .

- Catalysis : Employ Pd-catalyzed coupling for alkoxylation (e.g., Buchwald-Hartwig conditions) to reduce side products .

- Workflow Automation : Industrial-scale synthesis uses continuous-flow reactors for precise temperature/pH control, improving reproducibility .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations (IC50 values differ by 10x in vs. 20).

- Impurity Artifacts : Trace solvents (e.g., DMF residuals) can inhibit enzyme activity. Validate purity via LC-MS before testing .

- Structural Analogues : Confirm compound identity (e.g., differentiate from 3-bromo-5-ethoxy analogs in ) using HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.